molecular formula C17H13BrN2O3 B5112800 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B5112800
M. Wt: 373.2 g/mol
InChI Key: UJLUWRRUVVDJJR-OQLLNIDSSA-N
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Description

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromine and hydroxyl functional groups attached to a phenyl ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzylamine and 4-hydroxybenzaldehyde.

    Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as urea or thiourea, under acidic or basic conditions.

    Condensation Reaction: The final step involves a condensation reaction between the intermediate product and 4-hydroxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysts: Using catalysts to accelerate the reaction.

    Solvent Selection: Choosing appropriate solvents to improve reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dehalogenated product.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce a physiological response.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and the imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLUWRRUVVDJJR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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